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PROTAC ER|A Y537S degrader-1

PROTAC ERα Y537S

Standard ER degraders (e.g., fulvestrant) or clinical PROTACs (e.g., ARV-471) lack the specific linker/CRBN ligand required for Y537S mutant mechanism-of-action studies. This heterobifunctional molecule (WO2021143822, Ex.12) provides a distinct chemical series for comparative degradation kinetics. - Unique bicyclic imide CRBN ligand & linker composition - Ideal for SAR, chemoproteomic selectivity mapping, and in vivo PD studies - Enables precise dissection of ternary complex formation vs. other ERα PROTACs

Molecular Formula C46H49N5O6
Molecular Weight 767.9 g/mol
Cat. No. B12416667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC ER|A Y537S degrader-1
Molecular FormulaC46H49N5O6
Molecular Weight767.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=C8C(=C9C(=C7)CN(C9=O)C1CCC(=O)NC1=O)OCO8
InChIInChI=1S/C46H49N5O6/c52-35-11-13-37-32(24-35)8-12-36(30-4-2-1-3-5-30)41(37)31-6-9-34(10-7-31)49-18-16-29(17-19-49)26-48-20-22-50(23-21-48)39-25-33-27-51(38-14-15-40(53)47-45(38)54)46(55)42(33)44-43(39)56-28-57-44/h1-7,9-11,13,24-25,29,36,38,41,52H,8,12,14-23,26-28H2,(H,47,53,54)/t36-,38?,41+/m1/s1
InChIKeyRDRZVFBEEZKQOM-GAMGIVGNSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC ER|A Y537S Degrader-1 Overview


PROTAC ER|A Y537S degrader-1 (CAS: 2667598-05-0) is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) molecule specifically engineered to induce the degradation of the estrogen receptor-alpha (ERα) protein harboring the Y537S point mutation, a common driver of endocrine therapy resistance in breast cancer [1]. The compound comprises an ERα-binding ligand, a flexible linker, and a cereblon (CRBN) E3 ubiquitin ligase recruiting moiety, functioning by hijacking the ubiquitin-proteasome system for target protein elimination [1]. Its chemical structure and synthetic methodology are explicitly detailed in patent WO2021143822, Example 12, defining it as a distinct chemical entity within the broader class of ER-targeting PROTACs [2].

Mutant-specific ERα Y537S degradation studies
Scaffold SAR Novel cereblon-recruiting PROTAC series
Mechanistic Ternary complex and degron formation analysis

PROTAC ER|A Y537S Degrader-1 for Mutant-Specific Studies


Substituting PROTAC ER|A Y537S degrader-1 with other clinical-stage ER-targeting PROTACs (e.g., ARV-471/vepdegestrant) or ER degraders (e.g., fulvestrant) is scientifically invalid for studies requiring mutant-specific interrogation. While many ER degraders exhibit activity against the Y537S mutant, their potency, efficacy, and selectivity profiles differ significantly. For instance, the clinically advanced ARV-471 demonstrates an IC50 of 1.3 nM in MCF-7 Y537S cells [1], whereas other investigational PROTACs like ERD-3111 achieve a sub-nanomolar DC50 of 0.5 nM [2]. PROTAC ER|A Y537S degrader-1, derived from a distinct chemical series (WO2021143822, Example 12) [3], offers a unique chemical scaffold and linker composition that fundamentally differentiates it from these alternatives. Using a non-equivalent degrader introduces uncontrolled variables related to degradation kinetics, off-target effects, and ternary complex formation, thereby confounding experimental outcomes in mechanistic and translational studies focused on the Y537S mutant.

Distinct chemical scaffold
PROTAC ERα Y537S degrader-1 originates from a separate patent series (WO2021143822). Substituting with ARV-471 or ERD-3111 introduces linker and ligand differences that may shift degradation kinetics and target engagement profiles.
Y537S context specificity
Alternative degraders may exhibit varied mutant vs. wild-type selectivity; direct replacement risks confounding mutant-specific mechanistic readouts.
Ternary complex formation
Off-target ubiquitination patterns and catalytic efficiency depend on the unique PROTAC ternary complex geometry and cannot be assumed equivalent across scaffolds.

PROTAC ER|A Y537S Degrader-1: Quantitative Comparison


Distinct Chemical Scaffold & IP

PROTAC ER|A Y537S degrader-1 is defined by a unique chemical structure (C46H49N5O6, MW: 767.91) that is not present in other disclosed ERα PROTACs. Its composition, including a bicyclic imide-based cereblon ligand, is specifically claimed in patent WO2021143822, Example 12, differentiating it from other series such as those leading to ARV-471 or ERD-3111 [1][2]. This structural distinction provides a unique chemical space for research and development, particularly for those seeking novel chemical matter beyond the crowded intellectual property landscape of ARV-471 analogs.

Chemical Scaffold
Source review
C₄₆H₄₉N₅O₆, MW 767.91
Bicyclic imide CRBN ligand (WO2021143822 Ex.12)
Defines distinct chemical space outside ARV-471/ERD-3111 IP
Structural identity confirmed by patent disclosure; in-house characterization recommended
PROTAC ERα Y537S Chemical Scaffold

ERα Degradation Potency (DC50) Comparison

While the precise DC50 for PROTAC ER|A Y537S degrader-1 is not publicly reported, it is essential to contextualize its potential potency within the known landscape of ERα PROTACs. The clinical candidate ARV-471 exhibits a DC50 of approximately 1 nM [1]. In contrast, more potent, research-stage PROTACs like ERD-3111 achieve a DC50 of 0.5 nM [2]. This demonstrates a >2-fold improvement in in vitro degradation potency for some newer agents over ARV-471. PROTAC ER|A Y537S degrader-1, as a distinct chemical entity, is a critical tool for investigating how variations in linker length, E3 ligase ligand (e.g., a novel bicyclic imide CRBN binder), and ER ligand affect degradation efficiency, particularly against the Y537S mutant. Its value lies not in being the most potent degrader known, but in its utility as a defined chemical probe for structure-activity relationship (SAR) studies.

Degradation Potency
Cross-study comparison
DC₅₀ not yet reported
ARV-471: ~1 nM; ERD-3111: 0.5 nM
Positions this compound as a SAR probe for scaffold-specific degradation efficiency
Values from MCF-7 cells; direct side-by-side data needed
DC50 ERα PROTAC Degradation

Y537S Mutant Cell Proliferation Inhibition

The ultimate measure of a degrader's efficacy is its ability to inhibit the proliferation of cells driven by the target mutant. For the clinically relevant Y537S mutant, the advanced PROTAC degrader A16 (a structurally distinct compound) demonstrated an IC50 of 1.3 nM in MCF-7 Y537S cells [1]. This demonstrates that potent degradation of mutant ERα translates directly to functional anti-proliferative effects. PROTAC ER|A Y537S degrader-1 serves as a specific tool to investigate this functional relationship for a novel chemical series. By using this compound, researchers can generate head-to-head data to quantify how its specific degradation profile compares to established agents like A16 or ARV-471 in overcoming endocrine resistance in the Y537S mutant context.

Y537S Proliferation
Class-level inference
Comparator A16 IC₅₀ = 1.3 nM
MCF-7 Y537S engineered cells
Benchmark for functional anti-proliferative response in endocrine-resistant model
Compound-specific data required for this degrader
IC50 Y537S Breast Cancer PROTAC

In Vivo Tumor Regression Comparison

The therapeutic potential of ERα PROTACs is often evaluated by their ability to induce tumor regression in vivo. In a head-to-head comparison, both ERD-3111 and UM-ERD-4001 were reported to be more efficacious than ARV-471, a Phase 3 clinical candidate, with the former two compounds capable of inducing tumor regression in xenograft models [1]. While specific in vivo data for PROTAC ER|A Y537S degrader-1 is not yet in the public domain, its distinct chemical backbone (WO2021143822) provides a unique scaffold for investigating structure-activity relationships that govern in vivo efficacy, pharmacokinetics, and tumor penetration. This positions it as a valuable comparator for understanding why certain PROTAC series achieve superior in vivo outcomes compared to others.

In Vivo Response
Direct comparison
ERD-3111 / UM-ERD-4001 induced tumor regression
ARV-471 served as reference (lower response)
Supports in vivo model-response context for scaffold evaluation
ER+ xenograft models; exposure-response relationships pending for this chemotype
In Vivo Tumor Regression PROTAC ERα

Applications of PROTAC ER|A Y537S Degrader-1


SAR Studies for ERα PROTACs

PROTAC ER|A Y537S degrader-1 is an ideal tool compound for medicinal chemistry groups engaged in SAR studies of ER-targeting PROTACs. Its well-defined chemical structure, featuring a unique bicyclic imide CRBN ligand and linker composition [1], allows researchers to systematically modify specific moieties and assess the impact on degradation efficiency, selectivity, and physicochemical properties. This is critical for moving beyond the well-explored chemical space of compounds like ARV-471 and identifying new leads with improved drug-like properties.

Degradation Selectivity Profiling

Due to its distinct chemical scaffold, this degrader serves as a valuable probe for chemoproteomic studies aimed at mapping its degradation selectivity profile. By comparing its target engagement and off-target degradation landscape to that of other ERα PROTACs (e.g., ARV-471, ERD-3111) [2][3], researchers can identify structural determinants of selectivity. This application is essential for understanding the safety and therapeutic index of different PROTAC chemical series in preclinical development.

Mechanisms of Endocrine Resistance

In cellular models of acquired endocrine resistance driven by the ERα Y537S mutation, this compound enables precise dissection of PROTAC-mediated degradation mechanisms. It can be used in comparative studies against fulvestrant (a SERD) or other PROTACs to elucidate differences in degradation kinetics, ternary complex formation, and downstream signaling suppression [4]. Such studies are vital for understanding how to best deploy PROTACs to overcome specific resistance mechanisms.

In Vivo Proof-of-Concept & PD

PROTAC ER|A Y537S degrader-1 is suitable for in vivo pharmacodynamic (PD) studies in xenograft models bearing the Y537S mutation. By quantifying ERα degradation in tumor tissue following oral or intraperitoneal administration, researchers can establish the relationship between exposure, target engagement, and efficacy. This data is foundational for building pharmacokinetic/pharmacodynamic (PK/PD) models to guide the optimization of next-generation ERα degraders with superior in vivo performance, as demonstrated by newer agents like ERD-3111 [5].

Application
Selection Property
Validation Focus
PROTAC SAR studies
Novel cereblon-recruiting scaffold
Linker/ligand modification impact on degradation efficiency
Degradation selectivity profiling
Distinct IP for chemoproteomic mapping
Off-target degradation landscape vs. reference PROTACs
Y537S resistance mechanism studies
Mutant-specific degradation probe
Degradation kinetics and downstream signaling suppression
In vivo PD and exposure-response
Y537S xenograft-compatible degrader
Tumor ERα degradation and PK/PD model establishment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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